molecular formula C19H14N2O3 B277777 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide

カタログ番号 B277777
分子量: 318.3 g/mol
InChIキー: QWMICTKOXMSORC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is a compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MBX-2982 and is a selective GPR119 agonist. GPR119 is a G-protein coupled receptor that is primarily expressed in pancreatic beta-cells and intestinal enteroendocrine cells. MBX-2982 has been shown to have potential therapeutic effects for type 2 diabetes and obesity.

作用機序

MBX-2982 acts as a selective agonist of GPR119, which is primarily expressed in pancreatic beta-cells and intestinal enteroendocrine cells. Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance. Additionally, activation of GPR119 in the intestine has been shown to reduce food intake and promote weight loss.
Biochemical and Physiological Effects:
MBX-2982 has been shown to have several biochemical and physiological effects in preclinical studies. These include increased insulin secretion, improved glucose tolerance, reduced food intake, and weight loss. MBX-2982 has also been shown to have anti-inflammatory effects and may have potential therapeutic applications for inflammatory bowel disease.

実験室実験の利点と制限

MBX-2982 has several advantages for lab experiments, including its selectivity for GPR119 and its well-defined mechanism of action. However, there are also limitations to its use in lab experiments, including its relatively low solubility and stability in aqueous solutions.

将来の方向性

There are several potential future directions for research on MBX-2982. These include further preclinical studies to elucidate its mechanisms of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there may be potential applications for MBX-2982 in other fields, such as inflammatory bowel disease and cancer.

合成法

The synthesis of MBX-2982 involves several steps, including the formation of the benzoxazole and furan rings, as well as the coupling of the two rings. The synthesis of MBX-2982 has been described in detail in various scientific publications, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.

科学的研究の応用

MBX-2982 has been extensively studied for its potential therapeutic effects on type 2 diabetes and obesity. In preclinical studies, MBX-2982 has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight and adiposity. These effects are thought to be mediated through the activation of GPR119 in pancreatic beta-cells and intestinal enteroendocrine cells.

特性

分子式

C19H14N2O3

分子量

318.3 g/mol

IUPAC名

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H14N2O3/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22)

InChIキー

QWMICTKOXMSORC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

正規SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。